N1,1-Diphenylethane-1,2-diamine

Asymmetric Organocatalysis Michael Addition Maleimide

Researchers scaling asymmetric transfer hydrogenation often face reproducibility and yield challenges when substituting chiral diamine scaffolds. N1,1-Diphenylethane-1,2-diamine (CAS 42164-54-5) offers a rigid 1,2-diphenylethane backbone that provides precise stereochemical control, directly addressing this pain point. - Enables polymerized VBS-DPEN catalysts with 37% higher TOF (991 vs. 724 h⁻¹) and 94% ee, improving process economics and recyclability【Local Evidence†L1-L5】. - Thiophosphoramide derivatives achieve >99% yield and 97-99% ee in Michael additions to nitroolefins, outperforming sulfonamide analogs【Local Evidence†L1-L5】. - Serves as a critical comparator for mapping steric and conformational effects in organocatalysis, essential for rational catalyst design【Local Evidence†L1-L5】.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 42164-54-5
Cat. No. B1600018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,1-Diphenylethane-1,2-diamine
CAS42164-54-5
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)NC2=CC=CC=C2
InChIInChI=1S/C14H16N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H,11,15H2
InChIKeyXDJPCFMMGYZWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,1-Diphenylethane-1,2-diamine: Chiral Scaffold for Asymmetric Synthesis


N1,1-Diphenylethane-1,2-diamine (CAS 42164-54-5), a C14H16N2 vicinal diamine with a molecular weight of 212.29 g/mol, is a foundational chiral scaffold for asymmetric synthesis . This compound exists as three stereoisomers—meso, (R,R), and (S,S)—and serves as a precursor for generating organocatalysts and metal ligands [1]. Its structural rigidity, derived from the 1,2-diphenylethane backbone, enables precise stereochemical control in catalytic applications such as asymmetric transfer hydrogenation and Michael additions [2]. The compound is commercially available with purities typically ≥95% .

Chiral scaffold for asymmetric synthesis research
Precursor for organocatalysts and metal ligands
Stereoisomers available as meso, (R,R), (S,S) forms

N1,1-Diphenylethane-1,2-diamine: Why Substitution Fails


Substituting N1,1-diphenylethane-1,2-diamine with seemingly analogous chiral diamines like 1,2-cyclohexane-1,2-diamine or its N-tosylated derivative (TsDPEN) without quantitative justification will lead to unpredictable and often inferior catalytic outcomes. The rigid aromatic backbone of the target compound imposes a distinct steric environment and conformational preference that directly modulates enantioselectivity and reaction yields in a manner not observed with more flexible or electronically distinct analogs [1]. For instance, in organocatalytic Michael additions, the diphenylethane scaffold yields significantly lower enantioselectivity compared to the cyclohexane analog [2], while its N-alkylated derivatives can outperform the unmodified parent in transfer hydrogenation [3]. This variability underscores that each diamine scaffold possesses a unique performance profile that cannot be assumed interchangeable for any given asymmetric transformation [4].

Cyclohexane-1,2-diamine substitution may shift enantioselectivity due to different backbone flexibility.
N-alkylated TsDPEN derivatives can exhibit distinct catalytic activity; parent scaffold performance may not transfer.
Each diamine scaffold possesses a unique steric/electronic profile; interchange without validation risks unpredictable outcomes.

N1,1-Diphenylethane-1,2-diamine: Quantitative Evidence


Michael Addition Enantioselectivity: Scaffold Comparison

In the enantioselective Michael addition of aldehydes to maleimides, (1S,2S)-1,2-cyclohexane-1,2-diamine achieved enantioselectivities of up to 92% ee, whereas (1S,2S)-1,2-diphenylethane-1,2-diamine resulted in a much lower enantiomeric excess under identical conditions [1].

Michael addition ee
Head-to-head
Cyclohexane scaffold: up to 92% ee Diphenylethane scaffold: reported lower ee
Scaffold-dependent stereochemical outcome
Aldehyde–maleimide, aqueous, rt
Asymmetric Organocatalysis Michael Addition Maleimide

Transfer Hydrogenation: N'-Methyl TsDPEN vs. Parent

A Ru(II) complex of the N'-methyl derivative of TsDPEN (derived from 1,2-diphenylethane-1,2-diamine) exhibited higher catalytic activity than the parent TsDPEN complex for the asymmetric transfer hydrogenation of both ketones and imines, achieving up to 97% ee for ketone reduction [1].

Transfer hydrogenation
Head-to-head
N′-Me TsDPEN: up to 97% ee, higher activity Parent TsDPEN: lower activity
Derivatization may enhance catalytic profile
Ru(II), HCO2H/Et3N
Asymmetric Transfer Hydrogenation Ruthenium Catalysis TsDPEN

Heterogenized Catalyst Performance: VBS-DPEN Polymer

A solid catalyst formed by in situ polymerization of (1R,2R)-N1-(4-vinylbenzenesulfonyl)-1,2-diphenylethane-1,2-diamine (VBS-DPEN) with styrene, followed by coordination with [Cp*RhCl2]2, exhibited a higher turnover frequency (TOF 991 h⁻¹) and similar enantioselectivity (94% ee) compared to its homogeneous counterpart (TOF 724 h⁻¹) in the aqueous asymmetric transfer hydrogenation of ketones [1].

Heterogenized catalyst TOF
Head-to-head
Heterogeneous: TOF 991 h⁻¹, 94% ee Homogeneous: TOF 724 h⁻¹, 94% ee
Solid support may increase turnover frequency
Aqueous ketone transfer hydrogenation
Heterogeneous Asymmetric Catalysis Transfer Hydrogenation VBS-DPEN

Thiophosphoramide vs. Sulfonamide Organocatalysts

A thiophosphoramide catalyst derived from 1,2-diphenylethane-1,2-diamine was found to be more active and selective than a sulfonamide catalyst with the same backbone in the addition of aldehydes to maleimides [1]. Under optimized conditions, the thiophosphoramide achieved yields up to >99% and enantioselectivities of 97-99% ee in the Michael addition of acetone to nitroolefins [2].

Thiophosphoramide vs. sulfonamide
Reported
Thiophosphoramide: >99% yield, 97–99% ee Sulfonamide: lower activity & selectivity
Functionalization choice impacts stereocontrol
Michael addition of acetone to nitroolefins
Organocatalysis Michael Addition Thiophosphoramide

N1,1-Diphenylethane-1,2-diamine: Research & Industrial Applications


High-Activity Heterogeneous Transfer Hydrogenation Catalysts

For groups seeking to scale asymmetric transfer hydrogenation processes, N1,1-diphenylethane-1,2-diamine serves as an ideal scaffold for creating solid, recyclable catalysts. As demonstrated by Jing et al., a polymerized VBS-DPEN derivative achieved a 37% higher TOF (991 vs. 724 h⁻¹) compared to its homogeneous analog while maintaining 94% ee [1]. This performance enhancement, combined with recyclability, directly translates to improved process economics and reduced metal contamination in the final product.

Organocatalysts for High-Enantioselectivity Michael Additions

Researchers aiming for maximum enantioselectivity and yield in Michael additions should prioritize the thiophosphoramide derivatives of 1,2-diphenylethane-1,2-diamine. This specific functionalization has been shown to deliver >99% yield and 97-99% ee in the addition of acetone to nitroolefins [2], outperforming sulfonamide analogs with the same core [3]. This performance level is critical for synthesizing enantiopure pharmaceutical intermediates.

Structure-Activity Relationship Studies in Diamine Catalysis

For fundamental studies on stereocontrol in organocatalysis, N1,1-diphenylethane-1,2-diamine is a necessary comparator to understand the role of backbone rigidity. Its markedly lower enantioselectivity in aldehyde-maleimide Michael additions compared to the cyclohexane analog (92% ee vs. much lower ee) [4] provides a clear, quantifiable contrast. Procuring both scaffolds is essential for mapping the steric and conformational requirements of a given asymmetric transformation.

Synthesis of Advanced TsDPEN Analogs for Reduction

When higher catalytic activity is required for the asymmetric transfer hydrogenation of ketones or imines, N1,1-diphenylethane-1,2-diamine is the key precursor for synthesizing N-alkylated TsDPEN derivatives. The N'-methyl TsDPEN complex derived from this scaffold has been proven to be a more active catalyst than the parent TsDPEN complex, reducing ketones with up to 97% ee [5]. This enhanced activity can reduce catalyst loading and reaction times.

Application
Selection Property
Validation Focus
Heterogeneous transfer hydrogenation catalysis
VBS-DPEN polymerizable scaffold
Catalyst turnover and recycle performance
High-enantioselectivity Michael additions
Thiophosphoramide functionalization
Enantioselectivity and yield in model reactions
Diamine scaffold SAR studies
1,2-Diphenylethane vs. cyclohexane backbone
Stereochemical outcome comparison
Advanced TsDPEN analog synthesis
N′-alkyl TsDPEN derivatives
Catalytic activity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1,1-Diphenylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.